Cas no 51510-01-1 (Cyclohexanone, 4-(hydroxymethyl)-4-phenyl-)

51510-01-1 structure
Nome del prodotto:Cyclohexanone, 4-(hydroxymethyl)-4-phenyl-
Cyclohexanone, 4-(hydroxymethyl)-4-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanone, 4-(hydroxymethyl)-4-phenyl-
- 4-(HYDROXYMETHYL)-4-PHENYLCYCLOHEXAN-1-ONE
- 4-(hydroxymethyl)-4-phenylcyclohexanone
- AKOS025403817
- 4-hydroxymethyl-4-phenylcyclohexanone
- BCA51001
- SCHEMBL3965188
- LNDAAGLXLPQHRH-UHFFFAOYSA-N
- MFCD17013064
- DTXSID80615414
- 4-HYDROXYMETHYL-4-PHENYL-CYCLOHEXANONE
- SS-3592
- 51510-01-1
-
- MDL: MFCD17013064
- Inchi: InChI=1S/C13H16O2/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2
- Chiave InChI: LNDAAGLXLPQHRH-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)C2(CCC(=O)CC2)CO
Proprietà calcolate
- Massa esatta: 204.11508
- Massa monoisotopica: 204.115029749g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 219
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 37.3Ų
- XLogP3: 1.5
Proprietà sperimentali
- Densità: 1.1±0.1 g/cm3
- Punto di fusione: Not available
- Punto di ebollizione: 355.6±35.0 °C at 760 mmHg
- Punto di infiammabilità: 151.6±18.5 °C
- PSA: 37.3
- LogP: 2.05980
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
Cyclohexanone, 4-(hydroxymethyl)-4-phenyl- Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Cyclohexanone, 4-(hydroxymethyl)-4-phenyl- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR310320-1g |
4-(Hydroxymethyl)-4-phenylcyclohexan-1-one |
51510-01-1 | 1g |
£370.00 | 2025-02-19 | ||
Alichem | A019124556-1g |
4-Hydroxymethyl-4-phenyl-cyclohexanone |
51510-01-1 | 97% | 1g |
$523.64 | 2023-09-01 | |
Chemenu | CM318368-1g |
4-(Hydroxymethyl)-4-phenylcyclohexan-1-one |
51510-01-1 | 95% | 1g |
$462 | 2023-02-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536393-50mg |
4-(Hydroxymethyl)-4-phenylcyclohexan-1-one |
51510-01-1 | 98% | 50mg |
¥1606.00 | 2024-05-10 | |
1PlusChem | 1P00E2GA-1mg |
4-(Hydroxymethyl)-4-phenylcyclohexan-1-one |
51510-01-1 | >97% | 1mg |
$199.00 | 2025-02-18 | |
Key Organics Ltd | SS-3592-0.5g |
4-(hydroxymethyl)-4-phenylcyclohexan-1-one |
51510-01-1 | >97% | 0.5g |
£165.00 | 2025-02-09 | |
Key Organics Ltd | SS-3592-1g |
4-(hydroxymethyl)-4-phenylcyclohexan-1-one |
51510-01-1 | >97% | 1g |
£264.00 | 2025-02-09 | |
Key Organics Ltd | SS-3592-10mg |
4-(hydroxymethyl)-4-phenylcyclohexan-1-one |
51510-01-1 | >97% | 10mg |
£63.00 | 2025-02-09 | |
Apollo Scientific | OR310320-500mg |
4-(Hydroxymethyl)-4-phenylcyclohexan-1-one |
51510-01-1 | 500mg |
£231.00 | 2025-02-19 | ||
Key Organics Ltd | SS-3592-5mg |
4-(hydroxymethyl)-4-phenylcyclohexan-1-one |
51510-01-1 | >97% | 5mg |
£46.00 | 2025-02-09 |
Cyclohexanone, 4-(hydroxymethyl)-4-phenyl- Letteratura correlata
-
1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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